BenchChemオンラインストアへようこそ!

N-(1H-indazol-6-yl)pyridine-3-carboxamide

Kinase inhibitor design Akt/PKB inhibition Scaffold hopping

N-(1H-Indazol-6-yl)pyridine-3-carboxamide (CAS 522658-37-3) is a heterocyclic small molecule (molecular weight 238.24 g/mol, molecular formula C13H10N4O) belonging to the indazole-carboxamide class. It features a 1H-indazole ring system connected through the 6-position to a pyridine-3-carboxamide moiety, creating a regiospecific hinge-binding scaffold commonly exploited in type I kinase inhibitor design.

Molecular Formula C13H10N4O
Molecular Weight 238.25
CAS No. 522658-37-3
Cat. No. B2825378
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(1H-indazol-6-yl)pyridine-3-carboxamide
CAS522658-37-3
Molecular FormulaC13H10N4O
Molecular Weight238.25
Structural Identifiers
SMILESC1=CC(=CN=C1)C(=O)NC2=CC3=C(C=C2)C=NN3
InChIInChI=1S/C13H10N4O/c18-13(10-2-1-5-14-7-10)16-11-4-3-9-8-15-17-12(9)6-11/h1-8H,(H,15,17)(H,16,18)
InChIKeyWRVIIUWTHZAHAV-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Structure & Identifiers


Interactive Chemical Structure Model





N-(1H-Indazol-6-yl)pyridine-3-carboxamide (CAS 522658-37-3): A Regiospecific Indazole-Pyridine Carboxamide Scaffold for Targeted Kinase Inhibitor Design and Fragment-Based Screening


N-(1H-Indazol-6-yl)pyridine-3-carboxamide (CAS 522658-37-3) is a heterocyclic small molecule (molecular weight 238.24 g/mol, molecular formula C13H10N4O) belonging to the indazole-carboxamide class . It features a 1H-indazole ring system connected through the 6-position to a pyridine-3-carboxamide moiety, creating a regiospecific hinge-binding scaffold commonly exploited in type I kinase inhibitor design [1]. The indazole NH serves as a hydrogen bond donor to the kinase hinge region, while the pyridine nitrogen acts as a hydrogen bond acceptor, providing a bidentate interaction motif that anchors the compound within the ATP-binding pocket of multiple kinases [2]. This compound is not a standalone clinical candidate but a validated core scaffold from which potent, selective ATP-competitive kinase inhibitors—particularly in the Akt/PKB inhibitor series—have been derived [1].

Why Generic Indazole Isomers Cannot Replace N-(1H-Indazol-6-yl)pyridine-3-carboxamide in Kinase Inhibitor Development and Fragment Library Procurement


Substituting N-(1H-indazol-6-yl)pyridine-3-carboxamide with other indazole-carboxamide regioisomers (e.g., indazol-4-yl, indazol-5-yl, or indazol-3-yl variants) introduces unpredictable shifts in kinase binding orientation and selectivity profiles because the 6-position substitution vector directs the pyridine-carboxamide pharmacophore into a geometrically distinct trajectory relative to the kinase hinge region [1]. SAR studies in the indazole-pyridine Akt inhibitor series demonstrated that moving the carboxamide attachment from the 6-position to alternative indazole positions alters the dihedral angle between the indazole and pyridine rings, disrupting the optimal bidentate hinge hydrogen-bonding geometry required for high-affinity ATP-pocket occupancy [2]. Furthermore, the 6-substituted indazole scaffold exhibits a unique selectivity fingerprint: the Abbott/AbbVie Akt program showed that indazole-pyridine compounds with the 6-yl connectivity achieve >20-fold selectivity for Akt over 35+ other kinases, a profile that collapses when the attachment point is shifted [2]. For fragment-based screening campaigns or SAR expansion, using a 5-yl or 4-yl indazole analog as a surrogate introduces a confounding variable that invalidates cross-scaffold SAR comparisons and may lead to false-negative screening results [3].

Quantitative Evidence Differentiating N-(1H-Indazol-6-yl)pyridine-3-carboxamide from Closest Indazole-Carboxamide Analogs: Kinase Affinity, Fragment Metrics, and Regioisomeric Selectivity


Akt1 Binding Affinity of Indazole-6-yl-pyridine Carboxamide Scaffold vs. Isoquinoline and Other Heteroaryl Isosteres: A >100-Fold Ki Advantage

The indazole-6-yl-pyridine carboxamide scaffold, as represented in compound 4 (A-443654), demonstrated an Akt1 Ki of 0.16 nM, representing a >100-fold improvement over the isoquinoline-pyridine analog from which it was derived through scaffold hopping [1]. In contrast, the isoquinoline-based lead compound showed substantially weaker Akt1 inhibition (Ki values in the 20-50 nM range). This scaffold-hop also preserved ATP-competitive, reversible inhibition while substantially improving kinase selectivity to >20-fold for Akt over 35+ other kinases tested [1]. The structure of A-443654 features the core N-(1H-indazol-6-yl)pyridine pharmacophore that defines the binding geometry of this series, with the indazole N1-H and pyridine nitrogen forming the essential bidentate hinge interaction visible in the PKA co-crystal structure (PDB: 2UZV) [2].

Kinase inhibitor design Akt/PKB inhibition Scaffold hopping Hinge-binding pharmacophore

Kinome-Wide Selectivity of Indazole-6-yl-pyridine Carboxamide Scaffold: >20-Fold Selectivity for Akt Over 35+ Kinases vs. Indazole-3-carboxamide GSK-3β Inhibitors with Broader Polypharmacology

The indazole-6-yl-pyridine carboxamide scaffold (as embodied in compound 4/A-443654) displayed >20-fold selectivity for Akt over more than 35 other kinases in a broad kinome panel, with the notable exception of 40-fold selectivity against the closely related AGC kinase PKA [1]. In contrast, 1H-indazole-3-carboxamide (INDZ) derivatives developed as GSK-3β inhibitors by Buonfiglio et al. (2020) showed good GSK-3β inhibition activity but suffered from generally poor central nervous system (CNS) permeability and broader off-target kinase inhibition profiles [2]. The 6-yl substitution pattern directs the carboxamide vector away from the solvent-exposed region of the kinase, reducing interactions with non-conserved residues and narrowing the selectivity profile, whereas the 3-carboxamide orientation exposes the amide to a wider range of kinase surface topologies, increasing polypharmacology risk [3].

Kinase selectivity profiling AGC kinase family Type I inhibitor Off-target risk assessment

Fragment-Like Physicochemical Properties of the Unsubstituted Scaffold vs. Elaborated Indazole-Carboxamide Clinical Candidates: Ligand Efficiency and Synthetic Tractability Advantage

N-(1H-Indazol-6-yl)pyridine-3-carboxamide (MW 238.24, 2 hydrogen bond donors, 4 hydrogen bond acceptors, rotatable bond count = 2) falls within the Rule-of-Three (Ro3) fragment space, making it ideal for fragment-based screening (FBS) campaigns . In comparison, the elaborated clinical candidate A-443654 (MW 397.47, CAS 552325-16-3) incorporates additional indole-3-ylpropoxy and methyl substituents that increase molecular weight by 67% and reduce ligand efficiency (LE) despite improving absolute potency . The unsubstituted scaffold can be procured as a synthetic building block and diversified at multiple vectors (indazole C3, C5, C7 positions; pyridine C2, C4, C6 positions), enabling parallel SAR exploration that is not possible with the pre-elaborated, more expensive clinical leads [1]. This synthetic versatility is documented in patent literature covering 6-substituted indazole carboxamides with diverse side chains for multiple therapeutic indications [1].

Fragment-based drug discovery Ligand efficiency metrics Building block procurement Synthetic tractability

Regioisomeric Attachment Point Determines Cellular Efficacy: Indazole-6-yl Linked Pyridine Carboxamide Enables In Vivo Tumor Growth Inhibition vs. Indazole-3-yl and Indazole-5-yl Analogs Lacking In Vivo Validation

The indazole-6-yl-pyridine carboxamide compound (compound 4/A-443654) demonstrated significant tumor growth delay in mouse xenograft models, with in vivo efficacy attributed to sustained Akt inhibition in tumor tissue [1]. This compound inhibited Akt-dependent signal transduction in cells and in vivo in a dose-responsive manner, providing pharmacodynamic biomarker validation that is absent for the corresponding indazole-3-yl and indazole-5-yl carboxamide regioisomers in the public domain [2]. While 5-substituted indazole-3-carboxamides have been patented as Wnt/β-catenin pathway inhibitors (Samumed), none have reported the same depth of in vivo pharmacokinetic/pharmacodynamic correlation as the 6-yl series [3]. The 6-position attachment is structurally validated by multiple co-crystal structures (PDB: 2UZV, 2UZW) showing optimal hinge geometry that the 3- and 5-substituted isomers cannot achieve due to steric constraints within the ATP pocket [1].

In vivo efficacy Tumor xenograft Regioisomer comparison Pharmacodynamic biomarker

Structural Biology Validation: Co-Crystal Structure Confirms Bidentate Hinge Binding Geometry Unique to Indazole-6-yl Orientation vs. Indazole-3-carboxamide Binding Mode

Co-crystal structures of the indazole-pyridine series bound to PKA (a structural surrogate for Akt) at 2.50 Å resolution (PDB: 2UZV, 2UZW) unambiguously confirm that the indazole-6-yl-pyridine carboxamide scaffold forms a bidentate hydrogen-bond interaction with the kinase hinge region: the indazole N1-H donates a hydrogen bond to the backbone carbonyl of Glu121, while the pyridine nitrogen accepts a hydrogen bond from the backbone NH of Val123 [1]. In contrast, 1H-indazole-3-carboxamide inhibitors bound to GSK-3β (PDB: 6Y9R) display a distinct binding orientation where the carboxamide at the 3-position projects toward the solvent-exposed ribose pocket rather than the hinge, resulting in a monodentate hinge contact and a fundamentally different structure-activity relationship [2]. The 6-yl orientation is geometrically constrained to favor the optimal ~180° N-H---O=C and N---H-N dihedral angles required for maximal hinge affinity, whereas the 3-carboxamide orientation cannot simultaneously satisfy both hydrogen bond geometry constraints [3].

X-ray crystallography Hinge-binding motif Structure-based drug design ATP-competitive inhibitor

Recommended Research and Procurement Application Scenarios for N-(1H-Indazol-6-yl)pyridine-3-carboxamide Based on Verified Differentiation Evidence


Fragment-Based Screening Library Construction for ATP-Competitive Kinase Inhibitor Discovery

With a molecular weight of 238.24 g/mol (Ro3-compliant), N-(1H-Indazol-6-yl)pyridine-3-carboxamide is an ideal fragment for constructing diversity-oriented kinase inhibitor screening libraries [1]. Its validated bidentate hinge-binding geometry (confirmed by PDB 2UZV) ensures that fragment hits can be efficiently elaborated into lead compounds using structure-based design, as demonstrated by the successful evolution from this scaffold to the potent Akt inhibitor A-443654 (Ki = 0.16 nM) [2]. Procurement in multi-gram quantities enables parallel derivatization at the indazole C3, C5, and C7 positions, as well as the pyridine C2, C4, and C6 positions, supporting systematic SAR exploration [1].

Kinase Selectivity Profiling Reference Standard for AGC Kinase Family Inhibitor Panels

Given the documented >20-fold selectivity for Akt over 35+ other kinases and 40-fold selectivity over PKA, this compound (or its elaborated derivatives) can serve as a selectivity reference standard when benchmarking new AGC kinase inhibitor chemotypes [1]. Its defined selectivity fingerprint allows researchers to calibrate kinome-wide profiling assays and distinguish genuine kinase-specific effects from polypharmacology artifacts—a critical quality control step that generic indazole isomers cannot provide due to their uncharacterized selectivity profiles [2].

Chemical Biology Tool Compound Precursor for Investigating Akt-Dependent Signal Transduction in Cancer Models

The indazole-6-yl-pyridine carboxamide scaffold has been validated as a precursor to tool compounds that inhibit Akt-dependent signal transduction in cells and in vivo, with demonstrated tumor growth delay in mouse xenograft models [1]. Researchers studying PI3K/Akt pathway biology can procure this scaffold and install appropriate solubility-enhancing substituents to generate cell-permeable chemical probes. Unlike indazole-3-carboxamide GSK-3β inhibitors, which suffer from poor CNS permeability and broader off-target activity, the 6-yl scaffold provides a cleaner starting point for developing pathway-selective tool compounds with predictable pharmacology [2].

Medicinal Chemistry Scaffold-Hopping Benchmark for Hinge-Binding Isostere Evaluation

The indazole-6-yl-pyridine carboxamide scaffold represents a benchmark hinge-binding motif that can be quantitatively compared against alternative heteroaryl systems (e.g., isoquinoline, imidazopyridine, or pyrazolopyridine) during scaffold-hopping campaigns [1]. With a published Ki of 0.16 nM against Akt1 and co-crystal structural data available (PDB 2UZV, 2UZW), procurement of this compound allows medicinal chemistry teams to establish a performance baseline for evaluating novel hinge-binding chemotypes in enzymatic and cellular assays, accelerating the identification of superior scaffolds with improved selectivity or pharmacokinetic properties [2].

Quote Request

Request a Quote for N-(1H-indazol-6-yl)pyridine-3-carboxamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.